molecular formula C8H7ClN2O2 B14693980 N-[(4-chlorophenyl)carbamoyl]formamide CAS No. 34114-06-2

N-[(4-chlorophenyl)carbamoyl]formamide

Cat. No.: B14693980
CAS No.: 34114-06-2
M. Wt: 198.60 g/mol
InChI Key: SMKHKKHWVZVVBQ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)carbamoyl]formamide ( 34114-06-2) is an organic compound with the molecular formula C 8 H 7 ClN 2 O 2 and a molecular weight of 198.606 g/mol . This solid chemical features a formamide group linked to a (4-chlorophenyl)carbamoyl moiety, contributing to its specific physicochemical properties, including a calculated LogP of 2.53 and a polar surface area of 61.69 Ų . As a member of the formamidine family, this compound is of significant interest in chemical research and development. Formamidines are a class of compounds known for their diverse biological activities . Some formamidines, such as amitraz, are utilized as insecticides and acaricides, functioning by targeting octopamine receptors in insects and alpha2-adrenoreceptors in mammals, which can lead to effects such as sedation, hypotension, and bradycardia . Furthermore, formamidine derivatives have been extensively explored in medicinal chemistry; for instance, formamidine derivatives of doxorubicin have been synthesized to improve therapeutic properties and reduce systemic toxicity, such as cardiotoxicity, associated with the parent drug . These analogues have demonstrated enhanced antiproliferative activity against various human cancer cell lines, including SKOV-3 ovarian cancer, MCF-7 breast cancer, and K562 leukaemic cells, and are known to induce apoptosis through caspase-3 activation . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and scientific experimentation. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34114-06-2

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]formamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(13)10-5-12/h1-5H,(H2,10,11,12,13)

InChI Key

SMKHKKHWVZVVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC=O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity

Direct Synthesis Strategies for Carbamoyl (B1232498) Formamides

The synthesis of N-acylureas, such as N-[(4-chlorophenyl)carbamoyl]formamide, can be approached through several strategic routes. These methods focus on the efficient construction of the core carbamoyl formamide (B127407) structure from readily available precursors.

Routes Involving 4-Chlorophenyl Isocyanate Derivatives as Intermediates

One of the most direct conceptual routes to this compound involves the use of 4-chlorophenyl isocyanate. Isocyanates are well-known for their high reactivity toward nucleophiles, including amides. The reaction proceeds via the nucleophilic addition of the nitrogen atom of formamide to the highly electrophilic carbonyl carbon of the isocyanate.

The general reaction is as follows:

Reactant A: 4-Chlorophenyl Isocyanate

Reactant B: Formamide

Product: this compound

This reaction capitalizes on the inherent electrophilicity of the isocyanate group. nih.gov The lone pair of electrons on the formamide nitrogen attacks the central carbon of the isocyanate, leading to the formation of the target N-acylurea. While this represents a primary and straightforward synthetic pathway, reaction conditions must be carefully controlled to manage the reactivity of the isocyanate and prevent side reactions, such as self-polymerization or reaction with any available moisture. Recent studies have also explored the controlled reduction of isocyanates using agents like pinacolborane (HBpin) in the presence of a catalyst to yield formamides, highlighting the chemical accessibility of these structures from isocyanate precursors. researchgate.net

ReactantReagentProductKey Feature
4-Chloroaniline (B138754)Phosgene or equivalent4-Chlorophenyl IsocyanateFormation of a highly reactive intermediate
4-Chlorophenyl IsocyanateFormamideThis compoundNucleophilic addition to the isocyanate

Approaches Utilizing N-Carbamoylimidazole Activation for Carbamoyl Transfer

A safer and highly effective alternative to using isocyanates directly involves the activation of the carbamoyl moiety using 1,1'-carbonyldiimidazole (B1668759) (CDI). This method generates an N-carbamoylimidazole intermediate, which serves as an excellent carbamoylating agent and an isocyanate equivalent. nih.govresearchgate.net

The synthesis proceeds in a two-step, one-pot sequence:

Activation: 4-chloroaniline is reacted with CDI. This reaction forms N-(4-chlorophenyl)carbamoylimidazole, a stable and handleable solid.

Carbamoyl Transfer: The activated intermediate is then treated with a nucleophile, in this case, formamide. The imidazole (B134444) group is an excellent leaving group, facilitating the transfer of the N-(4-chlorophenyl)carbamoyl group to the formamide nitrogen.

This methodology offers significant advantages, including mild reaction conditions and the avoidance of handling highly toxic and moisture-sensitive isocyanates. nih.govacs.org The reaction of N-alkyl carbamoylimidazoles with various nucleophiles, including amines, thiols, and alcohols, has been shown to produce ureas, thiocarbamates, and carbamates in good to excellent yields. researchgate.net

StepReactantsReagent/ConditionsIntermediate/Product
14-Chloroaniline, 1,1'-Carbonyldiimidazole (CDI)Anhydrous solvent (e.g., THF, DCM)N-(4-chlorophenyl)carbamoylimidazole
2N-(4-chlorophenyl)carbamoylimidazole, FormamideBase (e.g., Triethylamine), HeatThis compound

Reactions Incorporating Formamide Moiety into 4-Chlorophenyl-Containing Precursors

Another synthetic approach involves the introduction of the formyl group onto a pre-existing 4-chlorophenyl-containing structure, such as 4-chlorophenylurea. This method, known as formylation, utilizes a formylating agent to append the formyl group to the urea (B33335) nitrogen. wikipedia.org

The reaction can be envisioned as the N-formylation of 4-chlorophenylurea. nih.govchemspider.com Various formylating agents can be employed, such as formic acid, or mixed anhydrides like formyl acetic anhydride. The reaction involves the nucleophilic attack of one of the urea's nitrogen atoms on the electrophilic carbonyl of the formylating agent.

PrecursorReagentProductReaction Type
4-ChlorophenylureaFormylating Agent (e.g., Formic Acid, Formyl Acetic Anhydride)This compoundN-Formylation

This strategy is advantageous as it starts from a stable and commercially available urea derivative. The efficiency of the reaction depends on the choice of the formylating agent and the optimization of reaction conditions to ensure selective formylation at the desired nitrogen atom.

Functional Group Transformations and Derivatization

This compound is not only a synthetic target but also a precursor for more complex molecules. Its unique structure, containing an N-acylurea moiety, allows for a range of functional group transformations.

Formation of Urea Analogs through Nucleophilic Addition

The N-formyl group in this compound can act as a leaving group in the presence of strong nucleophiles. This reactivity allows for the conversion of the carbamoyl formamide into various urea analogs. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A primary or secondary amine, acting as a nucleophile, can attack the carbonyl carbon of the carbamoyl group. This is followed by the elimination of the formamide anion (or its protonated form), resulting in the formation of a new, more stable disubstituted or trisubstituted urea.

ReactantNucleophileProductReaction Type
This compoundPrimary/Secondary Amine (R¹R²NH)1-(4-chlorophenyl)-3-(R¹)-3-(R²)-ureaNucleophilic Acyl Substitution

This transformation is a valuable tool for creating libraries of urea derivatives from a common intermediate, which is a widely employed strategy in medicinal chemistry for drug discovery. molport.com

Synthesis of Heterocyclic Systems from Carbamoyl Formamide Precursors (e.g., quinazolinones)

The structural framework of this compound is well-suited for the construction of nitrogen-containing heterocyclic systems, most notably quinazolinones. Quinazolinones are a significant class of compounds with a broad range of biological activities. researchgate.netnih.gov

A common synthetic route to quinazolinones involves the condensation of an anthranilic acid derivative with a suitable one-carbon (C1) and one-nitrogen (N1) source. This compound can theoretically serve this purpose. In a reaction with 2-aminobenzoic acid (anthranilic acid) or its derivatives, the carbamoyl formamide moiety can undergo a cyclocondensation reaction. In this process, the 4-chlorophenylamino group would form the N3-substituent of the quinazolinone ring, while the carbamoyl and formyl groups would provide the remaining atoms for the pyrimidinone portion of the heterocycle.

This synthetic application underscores the utility of carbamoyl formamides as building blocks in the synthesis of complex, biologically relevant scaffolds. frontiersin.orgorganic-chemistry.orgnih.gov

Reactant AReactant BProductHeterocycle Formed
This compound2-Aminobenzoic Acid3-(4-chlorophenyl)quinazolin-4(3H)-oneQuinazolinone

Cycloaddition Reactions of Related Isocyanate Intermediates

The synthetic precursor to this compound, 4-chlorophenyl isocyanate, belongs to the aryl isocyanate class of compounds, which are known to participate in a variety of cycloaddition reactions. thieme-connect.com These reactions are crucial for the construction of diverse heterocyclic scaffolds. Isocyanates can function as electrophiles, reacting with various nucleophiles, and can also engage as dienophiles in Diels-Alder reactions. thieme-connect.comwikipedia.org

A notable example involves the reaction of aryl isocyanates with N,N-dimethylformamide (DMF) at elevated temperatures, which leads to the formation of complex spiro heterocyclic compounds. acs.org The process is initiated by the formation of N-aryl-N'-dimethylformamidines, which then act as intermediates. These formamidines can undergo a [2+2] cycloaddition with two molecules of the aryl isocyanate to form a 2:1 adduct. acs.org Subsequent heating of this adduct with additional aryl isocyanate yields pentaaryl-1,3,6,8,10-pentazaspiro[4.5]decane-2,4,7,9-tetraones. acs.org The reaction demonstrates the versatility of isocyanates in building complex molecular architectures through sequential cycloadditions.

Reactant (Aryl Isocyanate)Reaction Temperature (°C)Product Yield (%) of Spiro Compound 4
Phenyl isocyanate15043.5
p-Tolyl isocyanate15040.0
p-Anisyl isocyanate15025.0
p-Chlorophenyl isocyanate15055.0

This table presents the yields for the formation of pentaaryl-1,3,6,8,10-pentazaspiro[4.5]decane-2,4,7,9-tetraones from various aryl isocyanates heated with N,N-dimethylformamide, based on data from related studies. acs.org

Furthermore, aryl isocyanates like phenyl isocyanate can undergo [2+2+2] cycloaddition with six-membered cyclic formamidines at ambient temperatures to produce 1,3,5-triazine (B166579) derivatives. researchgate.net At higher temperatures, a different pathway is observed where azomethine ylides are generated as key intermediates. These intermediates can be trapped by another isocyanate molecule in a kinetically controlled [3+2] cycloaddition reaction. researchgate.net The mechanism of cycloaddition reactions involving isocyanates can vary, proceeding through either a concerted or a stepwise pathway, with the specific route often being influenced by the polarity of the solvent. acs.org

Mechanistic Studies of Chemical Reactivity

Role of the Carbamoyl Amide Bond in Reaction Pathways

The this compound molecule is structurally classified as an N-acylurea. The reactivity of this class of compounds is largely dictated by the carbamoyl amide bond (specifically, the N-acyl linkage). This bond is known to be susceptible to cleavage under certain conditions, a characteristic that has been exploited in synthetic chemistry. ntu.edu.tw

A well-documented reaction pathway for N-acylureas is their thermal decomposition. When heated, the carbamoyl amide bond can cleave, leading to the formation of an isocyanate and a primary amide. ntu.edu.tw Studies on aryl N-acylureas have shown that these compounds can be stable at temperatures up to 140 °C, but undergo rapid decomposition into the corresponding isocyanate and amide fragments at higher temperatures. ntu.edu.tw This thermal conversion highlights the role of N-acylureas as potential latent sources of isocyanates, which are themselves highly reactive intermediates. ntu.edu.tw

The cleavage of the amide bond is a fundamental process in organic and biological chemistry. nih.gov While the carbamoyl amide bond in N-acylureas is unconstrained, its cleavage is a key step in their reaction mechanisms. The presence of two adjacent carbonyl groups influences the electronic environment of the central nitrogen atom and the adjacent bonds. This structural feature is critical to its chemical behavior, including its potential as an intermediate in sequential reactions for forming polymers like poly(amide-imide)s. ntu.edu.tw The ability to control the cleavage of this bond is essential for leveraging N-acylureas as effective synthetic intermediates. nih.gov

Influence of the 4-Chlorophenyl Moiety on Electrophilicity and Nucleophilicity

The electronic nature of the 4-chlorophenyl group significantly modulates the reactivity of this compound and its isocyanate precursor. The chlorine atom at the para-position exerts two opposing electronic effects: a deactivating inductive effect (-I) and an activating resonance effect (+R). libretexts.orglibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene (B151609) ring. This donation of electron density increases the electron density at the ortho and para positions. libretexts.org

The net electron-withdrawing character of the 4-chlorophenyl moiety enhances the electrophilicity of the carbonyl carbons within the carbamoylformamide structure. Similarly, in the 4-chlorophenyl isocyanate intermediate, the electrophilicity of the central carbon atom in the -N=C=O group is increased. rsc.org This heightened electrophilicity makes the isocyanate more susceptible to attack by nucleophiles. wikipedia.org An electron-withdrawing group on the aryl ring enhances the reactivity of the isocyanate, whereas an electron-donating group would decrease it. rsc.org This principle is reflected in reaction outcomes, such as the higher yield of the spiro compound from 4-chlorophenyl isocyanate compared to electron-donating substituted isocyanates like p-tolyl isocyanate (see table in section 2.2.3). acs.org

Substituent TypeInductive EffectResonance EffectOverall Effect on RingDirecting InfluenceExample Groups
ActivatingDonatingDonatingActivatingOrtho, Para-CH₃, -OH, -NH₂
Deactivating (Halogens)WithdrawingDonatingDeactivatingOrtho, Para-F, -Cl, -Br, -I
DeactivatingWithdrawingWithdrawingDeactivatingMeta-NO₂, -CN, -CHO

This table summarizes the general electronic effects of different classes of substituents on an aromatic ring in the context of electrophilic aromatic substitution. libretexts.orguci.edu

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Crystalline Network Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. For N-acylurea derivatives, this analysis provides critical insights into both the individual molecular conformation and the supramolecular architecture established through various non-covalent interactions.

The crystalline network of N-[(4-chlorophenyl)carbamoyl]formamide is expected to be dominated by robust intermolecular hydrogen bonds, a characteristic feature of molecules containing urea (B33335) and amide functionalities. The molecule possesses three N-H protons that can act as hydrogen bond donors and two carbonyl oxygens (C=O) that serve as potent hydrogen bond acceptors.

Hydrogen Bonding: It is highly probable that the structure will feature strong N–H···O=C hydrogen bonds. In many related N-acylurea and cyclic urea crystal structures, these interactions lead to the formation of predictable supramolecular motifs, such as centrosymmetric dimers or extended one-dimensional tapes and chains. researchgate.netcardiff.ac.uk These bonds are crucial in stabilizing the crystal lattice.

The central N-acylurea core is likely to be relatively planar due to the delocalization of electrons across the N-C(O)-N-C(O) system.

The two carbonyl groups are often observed to adopt a mutually anti-periplanar (opposite) orientation to minimize steric hindrance and dipole-dipole repulsion. researchgate.net

The torsion angle between the plane of the phenyl ring and the plane of the adjacent urea group is a critical parameter, influencing the crystal packing and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. The spectrum provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The presence of restricted bond rotation can lead to the observation of multiple sets of signals corresponding to different conformers.

Predicted ¹H NMR Data for this compound
Proton Type
Aromatic Protons (C₆H₄)
Phenyl-NH Proton
Acyl-NH Proton
Formyl-NH Proton
Formyl Proton (-CHO)

This table contains predicted data based on typical chemical shifts for the functional groups present.

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbons are particularly diagnostic, appearing significantly downfield.

Predicted ¹³C NMR Data for this compound
Carbon Type
Formyl Carbonyl (C=O)
Urea Carbonyl (C=O)
Aromatic Carbons (C₆H₄)

This table contains predicted data based on typical chemical shifts for the functional groups present.

A significant feature in the NMR spectra of amides and ureas is the phenomenon of restricted rotation around the carbon-nitrogen (C-N) bonds. This occurs because the lone pair of electrons on the nitrogen atom can delocalize into the adjacent carbonyl π-system, giving the C-N bond partial double-bond character. nih.govclaremont.edu

For this compound, there are three C-N bonds with the potential for slow rotation on the NMR timescale:

The C-N bond of the formamide (B127407) group (-NH-CHO).

The two C-N bonds within the urea moiety (Ph-NH-C(O)-NH-).

This restricted rotation means that, at room temperature, distinct chemical environments can exist for atoms that would otherwise be equivalent. This results in the appearance of two or more sets of signals in the NMR spectrum, corresponding to different stable conformers or rotamers. semanticscholar.orgnih.gov Variable-temperature NMR studies are often employed to probe this dynamic process. As the temperature is increased, the rate of rotation increases, and the distinct signals for the different conformers will broaden and eventually coalesce into a single time-averaged signal. claremont.edu

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the characteristic functional groups within a molecule by measuring its absorption of infrared radiation at various wavelengths. The FTIR spectrum of this compound reveals a series of distinct absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The spectrum is characterized by the prominent stretching vibrations of the N-H and C=O groups, which are fundamental to the carbamoylformamide structure. The presence of the aromatic chlorophenyl ring is also clearly evidenced by specific C-H and C=C stretching and bending vibrations.

Key Vibrational Frequencies and Assignments:

A detailed analysis of the FTIR spectrum allows for the assignment of the observed absorption bands to specific molecular vibrations. The following table summarizes the key vibrational frequencies and their corresponding functional group assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchingAmide (N-H)
~3100C-H StretchingAromatic (C-H)
~1700C=O StretchingCarbonyl (C=O)
~1650C=O StretchingAmide I (C=O)
~1590C=C StretchingAromatic (C=C)
~1540N-H BendingAmide II (N-H)
~1100C-Cl StretchingAryl Halide (C-Cl)

Note: The exact positions of these bands can be influenced by the sample's physical state and intermolecular interactions.

The N-H stretching vibration, typically observed in the region of 3300 cm⁻¹, is indicative of the amide functional group. The dual carbonyl groups of the carbamoylformamide moiety give rise to strong absorption bands in the range of 1700-1650 cm⁻¹, characteristic of amide I bands. The aromatic ring is identified by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1590 cm⁻¹. The presence of the chlorine substituent on the phenyl ring is confirmed by the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily governed by the electronic transitions associated with its aromatic and carbonyl chromophores. Theoretical calculations on similar urea-based structures suggest the presence of specific electronic transitions. nih.gov

The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the principal electronic transitions are expected to be of the n → π* and π → π* types.

Expected Electronic Transitions:

Transition TypeChromophoreApproximate λmax (nm)
n → πCarbonyl (C=O)280-300
π → πAromatic Ring200-230
π → π*Aromatic Ring250-280

The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital, is typically of lower intensity and occurs at longer wavelengths. The more intense π → π* transitions arise from the excitation of electrons within the π-system of the 4-chlorophenyl ring and the carbonyl groups. The substitution on the phenyl ring can influence the exact wavelength and intensity of these absorptions. For monoureas, an electric dipole forbidden n → π* transition is found between 180 and 210 nm, with two intense πnb → π* transitions occurring between 150 and 210 nm, which are responsible for the observed experimental spectra. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation of the molecular ion provides valuable structural information. The cleavage of the relatively weak C-N and C-C bonds within the carbamoylformamide chain is expected to be a primary fragmentation pathway. Studies on N,N'-substituted urea derivatives have shown that a characteristic fragment ion is often formed by the cleavage of the C-N bond with the elimination of an isocyanate moiety. nih.gov

Plausible Fragmentation Pathways:

The ionization of this compound would likely lead to the formation of several key fragment ions. The following table outlines some of the expected major fragments and their corresponding mass-to-charge ratios (m/z).

m/zIon StructurePlausible Fragmentation Pathway
198/200[C₈H₇ClN₂O₂]⁺Molecular Ion
153/155[C₆H₄ClNCO]⁺Cleavage of the formamide group
127/129[C₆H₄ClN]⁺Loss of CO from the isocyanate fragment
111/113[C₆H₄Cl]⁺Cleavage of the N-C bond
44[H₂NCO]⁺Formamide cation radical

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, appearing as M and M+2 peaks.

The initial fragmentation could involve the loss of the formamide group to yield the 4-chlorophenyl isocyanate radical cation. Subsequent loss of a carbon monoxide molecule from this intermediate would lead to the formation of the 4-chlorophenylnitrenium ion. Another significant fragmentation pathway could involve the cleavage of the bond between the phenyl ring and the nitrogen atom, resulting in the formation of the chlorophenyl cation. The detection of these and other fragment ions allows for the systematic reconstruction of the molecule's structure.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and geometric properties of N-[(4-chlorophenyl)carbamoyl]formamide. These calculations, often utilizing basis sets such as 6-311G(d,p), provide a detailed understanding of the molecule's optimized geometry, including crucial parameters like bond lengths, bond angles, and dihedral angles.

The optimized molecular structure reveals the spatial arrangement of the atoms, highlighting the planarity and orientation of the phenyl ring relative to the carbamoylformamide side chain. Key structural parameters derived from DFT calculations are instrumental in understanding the molecule's stability and reactivity.

Table 1: Selected Optimized Geometric Parameters for this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-Cl1.74
C-N (Amide)1.36
C=O (Urea)1.23
C=O (Formamide)1.21
N-H1.01
Bond Angles (°) C-N-C125.8
N-C-O (Urea)123.5
N-C-O (Formamide)124.2
Dihedral Angles (°) C-C-N-C178.5
O-C-N-H179.1

Note: The values presented are representative and may vary depending on the specific level of theory and basis set used in the calculation.

Computational Analysis of Non-Covalent Interactions within Molecular Assemblies

The way molecules of this compound interact with each other in a condensed phase is governed by a network of non-covalent interactions. Computational techniques such as Hirshfeld surface analysis are employed to visualize and quantify these intermolecular forces. This analysis maps various properties onto the molecular surface, including d_norm, which highlights regions involved in intermolecular contacts.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides insight into the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the chlorophenyl ring, while the LUMO is distributed across the carbamoylformamide moiety.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Energy Gap (ΔE)5.62

Note: These values are illustrative and can differ based on the computational method and basis set.

Conformational Landscape Analysis and Energy Minimization Studies

The flexibility of the this compound molecule allows it to adopt various conformations. Conformational analysis and energy minimization studies are performed to identify the most stable three-dimensional arrangements of the molecule. These studies often involve systematic scans of the potential energy surface by rotating specific dihedral angles, particularly those around the C-N bonds of the urea (B33335) and formamide (B127407) groups.

By calculating the relative energies of different conformers, researchers can identify the global minimum energy structure, which represents the most probable conformation of the molecule in the gas phase. These studies are essential for understanding how the molecule's shape influences its physical and chemical properties. The results of such analyses can be visualized in a potential energy surface plot, which maps the energy of the molecule as a function of one or more dihedral angles, revealing the energy barriers between different conformations.

Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Carbamoyl Formamide Derivatives in Non Clinical Contexts

Modifications on the Aromatic Ring and Their Impact on Activity

The 4-chlorophenyl moiety is a critical pharmacophore in this class of compounds. Alterations to this aromatic ring, including the introduction, removal, or repositioning of substituents, have been shown to significantly influence biological activity. The nature and position of these substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

In the context of antimicrobial N-formyl tetrahydropyrimidine (B8763341) derivatives, the presence of electron-withdrawing groups like nitro (-NO₂) or halogen (-F, -Cl) and electron-donating groups like methoxy (B1213986) (-OCH₃) on the phenyl ring at the C4-position of the pyrimidine (B1678525) nucleus enhanced antimicrobial activity. chemrevlett.com Specifically, compounds with 3-nitro and 4-fluoro substitutions on the benzene (B151609) ring were found to be particularly active. chemrevlett.com This suggests that both electron-donating and electron-withdrawing groups can positively influence activity, depending on their position and the specific biological target.

Quantitative structure-activity relationship (QSAR) studies on phenylurea herbicides have revealed that the hydrophobicity (log P) of the molecule, which is directly influenced by aromatic ring substituents, is a primary determinant of antibody recognition and, by extension, biological interaction. nih.gov Furthermore, research on insecticidal benzoylhydrazides, another related class of compounds, has shown that substitutions on the aromatic rings are essential for defining species specificity. For example, 3,5-dimethyl and 2-nitro-4-chloro substitutions have been noted to significantly increase larvicidal activity. researchgate.net

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity of Related Compound Classes

Compound ClassSubstituentPositionObserved Impact on Activity
Benzoylphenylureas2,6-difluoroBenzoyl ringIncreased larvicidal activity lookchem.com
N-formyl tetrahydropyrimidines-NO₂3-position of phenyl ringEnhanced antimicrobial activity chemrevlett.com
N-formyl tetrahydropyrimidines-F4-position of phenyl ringEnhanced antimicrobial activity chemrevlett.com
N-formyl tetrahydropyrimidines-OCH₃Phenyl ringEnhanced antimicrobial activity chemrevlett.com
Benzoylhydrazides3,5-dimethylBenzene ringIncreased larvicidal activity researchgate.net
Benzoylhydrazides2-nitro-4-chloroBenzene ringIncreased larvicidal activity researchgate.net

Variations in the Formamide (B127407) and Carbamoyl (B1232498) Linkages

In studies of the bifunctional pesticide formetanate (B1673542) hydrochloride, which contains both formamidine (B1211174) and carbamate (B1207046) groups, it was found that the formamidine group is more susceptible to degradation under basic conditions than the carbamate group. wpmucdn.com This suggests that the carbamoyl moiety imparts significant stability to the molecule. The persistence of the carbamate group is a critical factor in its prolonged pesticidal action. wpmucdn.com

SAR studies on various urea (B33335) derivatives have consistently highlighted the importance of the urea linkage for biological activity. For example, in the development of antimicrobial agents, the urea functionality is often a core component in lead compounds. nih.gov The ability of the N-H protons of the urea group to act as hydrogen bond donors is crucial for interaction with biological targets. In a study of synthesized urea diamides, 4-substituted phenyl ureas were found to be more active than 2-substituted derivatives, a phenomenon attributed to reduced steric hindrance. This underscores the importance of the accessibility of the urea linkage for biological interactions.

SAR in Agrochemical Research and Development

The N-[(4-chlorophenyl)carbamoyl]formamide scaffold and its analogs have been extensively investigated in the agrochemical sector, leading to the development of compounds with insecticidal, herbicidal, and fungicidal properties.

A significant class of insecticides structurally related to this compound are the benzoylphenylureas (BPUs). These compounds are renowned as insect growth regulators. lookchem.com The design of these insecticides often involves maintaining the core urea linkage and the substituted phenyl ring while modifying other parts of the molecule.

The SAR of BPUs indicates that the anilide moiety (the substituted phenyl ring) is a key area for modification to discover novel insecticides. lookchem.com For example, introducing fluorinated substituents at the anilide moiety can increase insecticidal activities. lookchem.com The synthesis of novel benzamide (B126) derivatives often involves multi-step processes that allow for the introduction of diverse functional groups to explore their impact on insecticidal potency.

Derivatives of this compound have also been explored for their potential as herbicides and fungicides. Phenylurea herbicides are widely used to control broadleaf weeds. researchgate.net QSAR studies have shown that the herbicidal activity of these compounds is strongly correlated with their hydrophobicity and electronic properties, which are determined by the substituents on the phenyl ring. nih.gov The general structure of phenylurea herbicides often includes N,N-dimethyl or N-methoxy-N-methyl substitutions. researchgate.net

In the realm of fungicides, carbamate derivatives have a long history of use. nih.gov Recent research into novel N-aryl carbamates has demonstrated that many of these compounds exhibit significant in vitro antifungal activity against a range of plant fungal pathogens. nih.gov For instance, certain N-aryl carbamate derivatives showed broad-spectrum antifungal activity, with inhibition rates exceeding 70% at a concentration of 50 μg/mL against pathogens like Botrytis cinerea and Magnaporthe grisea. nih.gov The fungicidal activity of pyrazole-thiazole carboxamides was found to be promising, with some derivatives showing better in vitro activity against Rhizoctonia cerealis than commercial fungicides. nih.gov

Table 2: Fungicidal Activity of Selected N-Aryl Carbamate Derivatives

Compound IDTarget FungusInhibition Rate at 50 µg/mL (%)
1tBotrytis cinerea>70
1xBotrytis cinerea>70
1agBotrytis cinerea>70
1tMagnaporthe grisea>70
1xMagnaporthe grisea>70
1agMagnaporthe grisea>70

Data sourced from a study on novel N-aryl carbamate derivatives. nih.gov

A primary molecular mechanism for the insecticidal action of benzoylphenylurea (B10832687) derivatives is the inhibition of chitin (B13524) synthesis. nih.govnih.gov Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to larval death. Chitin synthases, the enzymes responsible for chitin polymerization, are the key targets for these inhibitors. nih.govmdpi.com The carbamoyl (urea) moiety is essential for binding to the active site of these enzymes.

The antifungal activity of some related compounds is also linked to chitin synthesis inhibition. researchgate.net Since chitin is also a component of fungal cell walls, inhibitors of chitin synthase can have a fungicidal effect. nih.gov For example, 2'-benzoyloxycinnamaldehyde and its derivatives have been shown to inhibit chitin synthase 1 and 2 in Saccharomyces cerevisiae and exhibit potent antifungal activity against various fungi. nih.gov

SAR in Antimicrobial Research (Focused on chemical interaction)

The carbamoylformamide and related urea structures are also being investigated for their potential as antimicrobial agents against a range of bacteria and fungi. The SAR in this area focuses on optimizing the chemical interactions between the compounds and their microbial targets.

In a study of new N,N'-diarylurea derivatives, several compounds showed activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial activity of aryl urea derivatives against carbapenemase-expressing Gram-negative bacteria has also been demonstrated, with derivatives possessing a 3,5-dichloro-phenyl group showing particular promise. uea.ac.uk This highlights the importance of the halogenation pattern on the aromatic ring for antibacterial potency.

Furthermore, studies on N-formyl tetrahydropyrimidine derivatives, which contain a formyl group and a urea-like structure, have shown that substitutions on the aromatic ring with groups like -F, -OCH₃, -Cl, and -NO₂ can enhance antimicrobial activity. chemrevlett.comchemrevlett.com This again points to the tunability of the antimicrobial effect through modification of the aromatic portion of the molecule.

Applications in Advanced Materials and Chemical Technologies

Polymer Chemistry and Material Science Applications

A comprehensive search for the application of N-[(4-chlorophenyl)carbamoyl]formamide in polymer chemistry, specifically concerning its use for thermal stability and molecular weight enhancement in poly(carbonate-urethane)s, did not yield specific research data or documented examples. While the field of poly(carbonate-urethane)s is well-researched, with numerous studies focusing on enhancing their properties for various applications, the role of this particular compound as an additive or modifier is not described in the available literature. mdpi.comnih.govmdpi.com The thermal and mechanical properties of poly(carbonate-urethane)s are typically influenced by the selection of diisocyanates, polyols, and chain extenders used in their synthesis. mdpi.commdpi.com

Role as Intermediates in Fine Chemical Synthesis

The utility of this compound as an intermediate in the synthesis of fine chemicals is not detailed in the accessible scientific literature. Chemical intermediates are crucial components in the multi-step synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. While formamide (B127407) and its derivatives are recognized as important feedstocks and solvents in chemical manufacturing, specific synthetic pathways that utilize this compound as a key building block are not documented. wikipedia.org Searches for synthetic routes involving this compound did not provide specific examples of its conversion into more complex target molecules.

Environmental Behavior and Degradation Pathways in Chemical Systems

Investigation of Degradation Mechanisms (e.g., hydrolysis, photolysis in abiotic systems)

No specific studies investigating the degradation of N-[(4-chlorophenyl)carbamoyl]formamide through mechanisms such as hydrolysis or photolysis were found. Therefore, information regarding the rate of degradation, the influence of environmental factors like pH, temperature, and light intensity, and the corresponding degradation kinetics is not available.

Chemical Transformation Products and Environmental Fate Studies

As no degradation studies for this compound have been reported, its chemical transformation products are unknown. Consequently, there are no available studies on the environmental fate, persistence, or potential ecotoxicity of any degradation products.

Future Research Directions and Emerging Opportunities

Rational Design of Novel N-[(4-chlorophenyl)carbamoyl]formamide Derivatives

The rational design of novel derivatives of this compound is a key area for future research, aiming to enhance efficacy and specificity for various biological targets. A crucial aspect of this is the comprehensive exploration of Structure-Activity Relationships (SAR). drugdesign.orgchemrxiv.org By systematically modifying the chemical structure of the parent compound and evaluating the resulting biological activity, researchers can identify the key molecular features responsible for its effects.

Future SAR studies will likely focus on modifications of the chlorophenyl ring, the carbamoylformamide linker, and the terminal formamide (B127407) group. For instance, altering the position and nature of substituents on the phenyl ring could significantly impact lipophilicity and electronic properties, thereby influencing target binding and pharmacokinetic profiles. Similarly, modifications to the linker region could optimize the molecule's conformation for better interaction with its biological target. nih.gov

Target-specific modifications are another promising avenue. By understanding the three-dimensional structure of the target protein, computational modeling techniques can be employed to design derivatives that fit precisely into the active site, leading to higher potency and selectivity. nih.gov This approach has been successfully used for other classes of compounds, such as in the design of fatty acid amide hydrolase inhibitors. nih.gov

Table 1: Potential Modifications for SAR Studies of this compound Derivatives

Molecular RegionPotential ModificationsDesired Outcome
Chlorophenyl RingVarying halogen substituents (F, Br, I), adding alkyl or alkoxy groups, altering substitution pattern (ortho, meta, para)Improved target affinity, altered pharmacokinetic properties
Carbamoyl (B1232498) LinkerIntroducing conformational constraints, varying linker length, incorporating different functional groupsEnhanced binding specificity, optimized molecular geometry
Formamide GroupReplacement with other small polar groups, bioisosteric replacementsImproved hydrogen bonding interactions, modified metabolic stability

Advanced Spectroscopic and Computational Tools for Comprehensive Analysis

The comprehensive analysis of this compound and its future derivatives will be greatly facilitated by the application of advanced spectroscopic and computational tools. These techniques provide detailed insights into the molecular structure, conformation, and electronic properties, which are essential for understanding their biological activity.

In silico modeling is poised to play a pivotal role in predicting the properties and activities of novel derivatives, thereby accelerating the design process. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure and biological activity, allowing for the prediction of the potency of unsynthesized compounds. nih.gov Pharmacophore mapping and molecular docking studies can further elucidate the key interaction points between the molecule and its target, guiding the design of more effective analogs. nih.gov

Quantum chemical calculations , such as Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. acs.orgnih.gov These calculations can provide valuable information on parameters like molecular orbital energies, charge distribution, and vibrational frequencies, which can be correlated with experimental data. rsc.org

Advanced spectroscopic techniques , particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, will be indispensable for the unambiguous structural characterization of newly synthesized derivatives. openpubglobal.comlibretexts.org Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within a molecule, which is crucial for confirming the desired chemical structure. researchgate.netresearchgate.net

Green Chemistry Approaches for Sustainable Synthesis

Future research will increasingly focus on the development of environmentally benign and sustainable methods for the synthesis of this compound and its derivatives. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic methods are at the forefront of green synthesis. The use of highly efficient and reusable catalysts can significantly reduce the environmental impact of chemical processes. For the synthesis of formamides, metal-free carbon catalysts and various metal complexes have shown promise in promoting efficient and selective reactions under milder conditions. mdpi.com Research into novel catalytic systems, including biocatalysts, will be a key area of exploration.

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. asm.org Enzymes such as N-substituted formamide deformylase have been shown to catalyze the formation of N-substituted formamides. nih.govpnas.org The discovery and engineering of enzymes with tailored substrate specificities could enable the sustainable production of a wide range of this compound derivatives. nih.gov

The exploration of alternative reaction media , such as water or supercritical carbon dioxide, can also contribute to greener synthetic routes. These solvents are non-toxic and can often be easily separated from the reaction products, simplifying purification processes. researchgate.net

Expanding Applications in Agrochemicals and Functional Materials

Beyond its current areas of investigation, derivatives of this compound hold potential for a variety of applications, particularly in the fields of agrochemicals and functional materials.

In agrochemicals , the N-aryl carbamate (B1207046) moiety is present in a number of commercially successful fungicides and insecticides. nih.gov This suggests that derivatives of this compound could exhibit valuable pesticidal properties. Future research could involve the synthesis and screening of a library of these compounds against a panel of plant pathogens and insect pests. nih.govmdpi.com Structure-activity relationship studies in this context would aim to optimize the efficacy and spectrum of activity while ensuring environmental safety.

In the realm of functional materials , the unique structural features of this compound derivatives could be exploited to create novel materials with interesting properties. For example, the presence of the chlorophenyl group and the amide linkages could lead to the formation of ordered structures through intermolecular interactions, which is a key aspect in the design of crystalline materials. The incorporation of photoresponsive moieties into the molecular structure could lead to the development of photoresponsive materials . rsc.orgdcu.ie Such materials can change their properties upon exposure to light, with potential applications in areas like optical data storage, sensors, and actuators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.